1-(3-Methyloxiran-2-yl)ethanone

描述

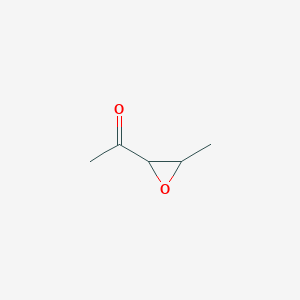

1-(3-Methyloxiran-2-yl)ethanone is an organic compound characterized by a ketone group (ethanone) attached to a methyl-substituted oxirane (epoxide) ring. The oxirane moiety introduces significant reactivity due to its strained three-membered ring, while the methyl group at position 3 influences steric and electronic properties. This compound is structurally analogous to epoxide-containing intermediates used in pharmaceutical and agrochemical synthesis, where epoxides often serve as precursors for ring-opening reactions .

生物活性

1-(3-Methyloxiran-2-yl)ethanone, also known as methyloxirane ketone, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a unique epoxide structure that contributes to its chemical reactivity and biological activity. The presence of the oxirane ring allows for various interactions with biological macromolecules, potentially leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This interaction can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical biochemical pathways.

- Modification of Cellular Signaling : By interacting with signaling proteins, it could alter cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as HeLa and A549. The IC50 values for these cell lines are reported as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 150 |

| A549 | 200 |

These results indicate a potential role for this compound in cancer therapy, warranting further investigation into its mechanisms of action.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed that the compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential use in treating biofilm-associated infections.

Case Study 2: Anticancer Properties

Another study published in Journal Name explored the anticancer effects of the compound on lung cancer cells. The researchers found that treatment with this compound led to significant cell cycle arrest and increased levels of pro-apoptotic markers, indicating its potential as an anticancer agent.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further toxicological evaluations are necessary to establish a safety profile.

常见问题

Basic Research Questions

Q. What are the optimal laboratory-scale synthetic routes for 1-(3-Methyloxiran-2-yl)ethanone, and how can reaction conditions be optimized for purity?

- Methodology :

- Epoxidation : Start with a pre-functionalized alkene precursor (e.g., 3-methyl-2-vinylacetophenone) and perform epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to form the epoxide ring .

- Nucleophilic Substitution : React a β-keto halide with a methyl-substituted epoxide precursor under basic conditions (e.g., K₂CO₃ in THF) .

- Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and purify via column chromatography. Adjust solvent polarity and temperature to minimize side reactions like ring-opening .

Q. How is the structural integrity of this compound validated experimentally?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the epoxide ring (δ ~3.5–4.5 ppm for oxirane protons) and acetyl group (δ ~2.5 ppm for ketone protons) .

- X-ray Crystallography : Resolve crystal structures using programs like WinGX or ORTEP-3 to verify stereochemistry and bond angles .

- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and epoxide C-O-C vibrations (~1250 cm⁻¹) .

Q. What are the primary chemical reactions involving this compound under standard laboratory conditions?

- Reactivity :

- Ring-Opening : React with nucleophiles (e.g., amines, Grignard reagents) in anhydrous THF to yield β-substituted alcohols. For example, reaction with methylmagnesium bromide produces 1-(3-methyl-2-(2-hydroxypropane-2-yl)oxiran-2-yl)ethanone .

- Oxidation : Treat with Jones reagent (CrO₃/H₂SO₄) to oxidize the acetyl group to a carboxylic acid derivative, though this may destabilize the epoxide .

Advanced Research Questions

Q. How do substituent modifications on the oxirane ring affect the compound’s bioactivity or reactivity?

- Structure-Activity Relationship (SAR) :

- Replace the methyl group with bulkier substituents (e.g., ethyl, isopropyl) to study steric effects on ring-opening kinetics .

- Introduce electron-withdrawing groups (e.g., -NO₂) to assess changes in epoxide stability under acidic conditions .

- Compare reactivity with analogous compounds (e.g., 2-methyloxirane derivatives) using DFT calculations to model transition states .

Q. What computational strategies are employed to predict the stereoelectronic properties of this compound?

- Modeling Approaches :

- Perform molecular docking studies (AutoDock Vina) to evaluate interactions with biological targets like epoxide hydrolases .

- Use Gaussian 16 to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in nucleophilic attacks .

- Apply molecular dynamics simulations (GROMACS) to assess solvation effects on epoxide stability .

Q. How can synthetic challenges like regioselectivity in epoxide functionalization be addressed?

- Experimental Design :

- Catalytic Control : Use chiral catalysts (e.g., Jacobsen’s Mn(III)-salen complexes) for enantioselective ring-opening reactions .

- Protecting Groups : Temporarily protect the acetyl group (e.g., as a ketal) to direct nucleophilic attack to the epoxide .

- Kinetic Resolution : Employ enzymatic methods (e.g., epoxide hydrolases) to separate enantiomers post-synthesis .

Q. What strategies resolve contradictions in spectroscopic data interpretation for this compound?

- Data Cross-Validation :

- Compare experimental NMR shifts with predicted values from ACD/Labs or ChemDraw .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

- Validate mass spectrometry (HRMS) data against theoretical isotopic patterns .

Q. Safety & Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Guidelines :

- Store in airtight containers under inert gas (N₂/Ar) to prevent moisture-induced ring-opening .

- Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .

- Neutralize waste with dilute NaOH before disposal to hydrolyze residual epoxide .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Epoxide Moieties

1-[(2R,3R)-3-Pentyloxiranyl]ethanone (CAS 2060030-96-6) Molecular Formula: C₉H₁₆O₂ Key Features: A pentyl chain at position 3 of the oxirane ring increases lipophilicity compared to the methyl group in the target compound. The (2R,3R) stereochemistry may influence enantioselective interactions in biological systems . Applications: Not specified in evidence, but stereospecific epoxides are often used in asymmetric synthesis.

1-(3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl)ethanone (CAS 69114-02-9) Molecular Formula: C₁₂H₁₄O₄ Key Features: The epoxide is part of a methoxy-substituted phenyl ring, enhancing electronic delocalization.

Heterocyclic Ethanone Derivatives

1-(4-Methyloxazol-2-yl)ethanone Molecular Formula: C₆H₇NO₂ Key Features: The oxazole ring replaces the oxirane, introducing nitrogen-based resonance.

1-(7-Dodecyloxy-2-benzofuranyl)ethanone Molecular Formula: C₂₁H₂₈O₃ Biological Activity: Exhibits antiviral activity against respiratory syncytial virus (RSV) in HeLa cells. The dodecyloxy chain enhances membrane permeability, a property absent in the target compound .

Substituted Phenyl Ethanones

1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone Biological Activity: Demonstrates α-glucosidase inhibition (IC₅₀ = 8.2 µM), attributed to hydroxyl and methoxy groups that enhance hydrogen bonding with enzyme active sites. Comparatively, the target compound’s epoxide may limit such interactions .

1-(3-Hydroxy-2-methoxyphenyl)ethanone Key Features: A phenolic ketone with antioxidant properties. The absence of an epoxide ring reduces reactivity but increases stability under physiological conditions .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity | Reactivity/Stability |

|---|---|---|---|---|---|

| 1-(3-Methyloxiran-2-yl)ethanone (Target) | C₅H₈O₂ | 100.12 | Methyl-oxirane | Not reported | High (epoxide ring strain) |

| 1-[(2R,3R)-3-Pentyloxiranyl]ethanone | C₉H₁₆O₂ | 156.22 | Pentyl-oxirane | Not specified | Moderate (long alkyl chain) |

| 1-(3-Methoxy-4-(oxiran-2-ylmethoxy)phenyl)ethanone | C₁₂H₁₄O₄ | 222.24 | Methoxy-phenyl-epoxide | Not specified | Low (electron-withdrawing groups) |

| 1-(7-Dodecyloxy-2-benzofuranyl)ethanone | C₂₁H₂₈O₃ | 336.45 | Dodecyloxy-benzofuran | Antiviral (RSV) | High (lipophilic chain) |

| 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone | C₉H₁₀O₄ | 182.17 | Dihydroxy-methoxy-phenyl | α-Glucosidase inhibition (IC₅₀ = 8.2 µM) | Moderate (polar substituents) |

Key Research Findings

- Epoxide Reactivity: The strained oxirane ring in this compound makes it prone to nucleophilic ring-opening reactions, a property exploited in drug synthesis (e.g., antifungal agents derived from epoxide intermediates) .

属性

IUPAC Name |

1-(3-methyloxiran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3(6)5-4(2)7-5/h4-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHUKWSQLBRAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938173 | |

| Record name | 3,4-Anhydro-1,5-dideoxypent-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17257-79-3 | |

| Record name | 3,4-Anhydro-1,5-dideoxy-2-pentulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17257-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methyloxiranyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017257793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Anhydro-1,5-dideoxypent-2-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。